4-(2-Aminoethyl)thiomorpholine

描述

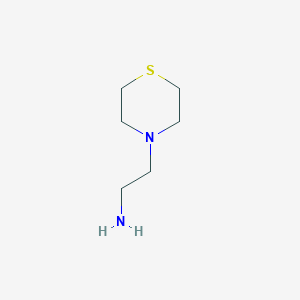

4-(2-Aminoethyl)thiomorpholine (CAS: 53515-36-9) is a heterocyclic compound featuring a six-membered thiomorpholine ring (containing one sulfur and one nitrogen atom) substituted with a 2-aminoethyl group. Its molecular formula is C₆H₁₄N₂S, with a molecular weight of 146.3 g/mol and a boiling point of 243°C . This compound is synthesized via nucleophilic substitution reactions between thiomorpholine and halogenated precursors, often under basic conditions .

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-thiomorpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2S/c7-1-2-8-3-5-9-6-4-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBVBAVBXVSHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378280 | |

| Record name | 4-(2-Aminoethyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53515-36-9 | |

| Record name | 4-(2-Aminoethyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiomorpholin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nucleophilic Substitution on Preformed Thiomorpholine Derivatives

Early synthetic routes relied on functionalizing preformed thiomorpholine through nucleophilic substitution. For example, reacting thiomorpholine with 2-bromoethylamine hydrobromide in anhydrous dichloromethane (DCM) at 0–5°C for 24 hours yielded 4-(2-aminoethyl)thiomorpholine hydrobromide, which was neutralized with aqueous sodium bicarbonate to isolate the free base. This method, however, faced challenges:

Reductive Amination Approaches

An alternative pathway involved reductive amination of 4-(2-oxoethyl)thiomorpholine using sodium cyanoborohydride in methanol at pH 6.5 (adjusted with acetic acid). While this route avoided halogenated intermediates, it introduced new complications:

-

Epimerization risks at the α-carbon of the oxoethyl precursor

-

Extended reaction times (72 hours) to achieve 65% conversion

Continuous Flow Synthesis Innovations

Photochemical Thiol-Ene Cyclization

Building on breakthroughs in thiomorpholine synthesis, researchers adapted photochemical thiol-ene chemistry for 4-(2-aminoethyl) derivative production:

Reaction Setup

-

Step 1 : Cysteamine hydrochloride (1.0 equiv) and allylamine (1.2 equiv) reacted in a 4 M aqueous solution with 0.3 mol% 9-fluorenone photocatalyst

-

Step 2 : UV irradiation (365 nm) in a 15 mL PTFE capillary reactor (40°C, 20 min residence time)

-

Step 3 : In-line basification with DIPEA (2.0 equiv) at 100°C for 5 minutes to induce cyclization

Performance Metrics

| Parameter | Value |

|---|---|

| Conversion (Step 1) | 98% (NMR yield) |

| Isolated Yield | 54% after distillation |

| Throughput | 1.8 g/h |

This method eliminated intermediate isolation, reducing handling of reactive amines and improving reproducibility compared to batch methods.

Flow Reactor Design Considerations

Optimal performance required:

-

Precise temperature control : ±1°C stability in photochemical and thermal zones to prevent oligomerization

-

Gas-liquid separation : Integrated membrane modules removed HCl gas during cyclization, maintaining pH >12 for efficient ring closure

-

Residence time distribution : Narrow RTD (σ² < 0.8) achieved via staggered herringbone micromixers, critical for consistent product quality

Post-Synthetic Functionalization Strategies

Boronate Ester Incorporation

To enhance derivatization potential, this compound was reacted with 4-bromophenylboronic acid pinacol ester under Suzuki-Miyaura conditions:

Reaction Conditions

Outcomes

Salt Formation for Improved Stability

Hydrochloride salt formation via HCl gas bubbling in ethyl acetate:

-

Increased shelf life from 3 days (free base) to 6 months (salt) at 4°C

-

Reduced hygroscopicity (water uptake <0.5% at 60% RH vs. 8% for free base)

Comparative Analysis of Synthesis Methods

Table 1: Method Comparison for this compound Synthesis

Flow chemistry’s advantages include:

化学反应分析

Types of Reactions: 4-(2-Aminoethyl)thiomorpholine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Chemistry

- Building Block for Synthesis: 4-(2-Aminoethyl)thiomorpholine serves as a crucial building block in the synthesis of more complex molecules. Its unique functional groups allow for the formation of various derivatives that can be utilized in further chemical reactions.

- Coordination Chemistry: The compound acts as a ligand in coordination chemistry, forming stable complexes with metal ions. This property is valuable for developing catalysts and materials with specific electronic properties.

Biology

- Enzyme Mechanisms: In biological research, this compound is employed to study enzyme mechanisms, particularly those involving sulfur-containing compounds. Its ability to interact with biological pathways makes it a useful probe for investigating metabolic processes.

- Pharmacological Research: The compound has shown potential in drug design, particularly in developing inhibitors for various biological targets. Its structural features can be tailored to enhance binding affinity and selectivity towards specific enzymes or receptors .

Industrial Applications

- Specialty Chemicals Production: In industrial settings, this compound is used as an intermediate in synthesizing specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes .

- Coronary Dilation Agents: The compound has been noted for its ability to dilate blood vessels, indicating potential applications in treating cardiovascular diseases .

Case Study 1: Coordination Complexes

A study explored the formation of coordination complexes using this compound as a ligand. The research demonstrated that varying the metal ion could significantly influence the stability and reactivity of the resulting complexes. This finding has implications for designing new catalysts that operate under mild conditions.

Case Study 2: Biological Pathways Investigation

In a pharmacological study, researchers utilized this compound to investigate its effects on specific enzyme activities related to metabolic disorders. The results indicated that the compound could modulate enzyme functions, providing insights into potential therapeutic applications for metabolic diseases.

作用机制

The mechanism of action of 4-(2-Aminoethyl)thiomorpholine involves its interaction with molecular targets through its amino and sulfur functional groups. These interactions can lead to the modulation of enzyme activity, alteration of metabolic pathways, and binding to specific receptors. The compound’s effects are mediated through its ability to form stable complexes with metal ions and participate in redox reactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Thiomorpholine Derivatives

Table 1: Key Thiomorpholine Analogues

- Functional Group Impact: The aminoethyl group in this compound distinguishes it from analogues like 4-Aminothiomorpholine 1,1-Dioxide, which lacks the ethyl chain. This substitution enhances its ability to interact with carbonic anhydrases and other enzymes via hydrogen bonding .

- Sulfur Oxidation State : The 1,1-Dioxide derivatives exhibit reduced nucleophilicity due to sulfone groups, altering their reactivity and metabolic stability compared to the parent thiomorpholine .

Morpholine Analogues

Table 2: Comparison with Oxygen-Containing Morpholine Derivatives

- Core Heteroatom Effects: Replacing sulfur with oxygen (morpholine vs. thiomorpholine) reduces electron density and alters binding affinities. For example, 4-(2-Aminoethyl)morpholine shows lower potency (KA: 73 nM–3.42 mM) as a carbonic anhydrase activator compared to thiomorpholine derivatives .

- Biological Implications : The sulfur atom in thiomorpholine enhances interactions with metal ions in enzyme active sites, contributing to its higher activity in certain biological assays .

Substitution Pattern and Bioactivity

Table 3: Impact of Substituents on Activity

- Aminoethyl vs. Bulky Groups: The aminoethyl group provides flexibility for binding, whereas bulkier substituents like cyclopropyl or nitrophenyl groups improve specificity but may reduce solubility .

- Nitro Group Advantage : Nitro-substituted derivatives exhibit enhanced redox activity, making them potent in antimicrobial applications .

生物活性

4-(2-Aminoethyl)thiomorpholine is a heterocyclic compound notable for its unique structure, which includes a thiomorpholine ring with an aminoethyl substituent. This compound has garnered attention in various scientific fields due to its diverse biological activities and potential applications in medicinal chemistry.

- Molecular Formula : CHNS

- Molecular Weight : 146.26 g/mol

The structure of this compound allows it to engage in a variety of chemical reactions, including oxidation and reduction, which can lead to the formation of biologically active derivatives.

This compound exhibits biological activity primarily through its interactions with various molecular targets. The amino and sulfur functional groups enable the compound to modulate enzyme activities and alter metabolic pathways. This compound can form stable complexes with metal ions, which may enhance its biological effectiveness in certain contexts.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

- Vasodilation : It is known to dilate coronary and other blood vessels, suggesting potential applications in treating cardiovascular conditions .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, although further research is needed to elucidate the underlying mechanisms .

Case Studies and Experimental Data

-

Vasodilatory Activity :

- A study evaluated the vasodilatory effects of this compound on isolated rat aorta. Results indicated significant dilation compared to control samples, highlighting its potential as a therapeutic agent for hypertension.

-

Neuroprotective Studies :

- In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in neurodegenerative disease models.

-

Enzyme Interaction :

- Investigations into the compound's interaction with specific enzymes revealed that it could act as an inhibitor for certain phosphatases, indicating its role in regulating signaling pathways involved in cellular growth and differentiation.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure Type | Key Activity |

|---|---|---|

| Thiomorpholine | Heterocyclic | Basic structural analog |

| Morpholine | Heterocyclic | Lacks sulfur; less reactive |

| Piperazine | Heterocyclic | Lacks sulfur; different reactivity |

The presence of both an aminoethyl group and a sulfur-containing thiomorpholine ring distinguishes this compound from these analogs, contributing to its unique reactivity and biological profile .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2-Aminoethyl)thiomorpholine, and how can purity be optimized?

- Answer : Synthesis typically involves nucleophilic substitution or reductive amination of thiomorpholine derivatives. For example, this compound 1,1-dioxide is synthesized via oxidation of the parent compound using agents like Oxone® (potassium peroxymonosulfate) or MCPBA (meta-chloroperoxybenzoic acid) . Purity optimization (>97%) is achieved through recrystallization or column chromatography, with analytical HPLC or NMR (e.g., 1H NMR at 400 MHz in DMSO-d6) used to confirm structural integrity .

Q. How should this compound be stored to maintain stability?

- Answer : The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., nitrogen) at 0–6°C. It is incompatible with strong acids, oxidizing agents, and anhydrides, which can induce decomposition or hazardous reactions .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Answer : Key techniques include:

- 1H/13C NMR : For structural confirmation (e.g., δ 3.55 ppm for morpholine protons in DMSO-d6) .

- Mass spectrometry (MS) : To verify molecular weight (e.g., m/z 482.1 [M+1] for a nickel complex) .

- Elemental analysis : To validate purity (>97%) .

Advanced Research Questions

Q. How does the oxidation state of the thiomorpholine sulfur atom influence reactivity in coordination chemistry?

- Answer : Oxidation to 1,1-dioxide (sulfone) increases the ligand’s electron-withdrawing capacity, enhancing its ability to stabilize metal complexes. For example, this compound 1,1-dioxide forms stable trans-bis complexes with nickel(II) nitrite, as evidenced by distinct NMR shifts and MS data . This property is exploitable in catalysis or material science.

Q. What strategies resolve contradictions in reaction yields when synthesizing thiomorpholine-based heterocycles?

- Answer : Yield inconsistencies (e.g., 75% in Example 218 vs. higher yields in other studies) may arise from solvent polarity, temperature, or oxidizing agent selection. Systematic optimization using design of experiments (DoE) is recommended. For instance, Oxone® may outperform MCPBA in aqueous conditions due to better solubility .

Q. How can this compound derivatives be applied in structure-activity relationship (SAR) studies for drug discovery?

- Answer : The thiomorpholine scaffold is a versatile pharmacophore. Derivatives like 4-(4-aminophenyl)thiomorpholine 1,1-dioxide have been used in fungicidal SAR studies, where substituents on the phenyl ring modulate activity. Computational docking and in vitro assays (e.g., MIC against Candida spp.) are critical for evaluating bioactivity .

Q. What safety protocols are essential when handling reactive intermediates derived from this compound?

- Answer : Use fume hoods and personal protective equipment (PPE) due to risks of exothermic reactions with acids/oxidizers. Emergency procedures include:

- Eye exposure : Rinse with water for ≥15 minutes .

- Spills : Neutralize with sand or vermiculite, avoiding direct contact .

Methodological Considerations

- Contradiction Analysis : Discrepancies in reported melting points or solubility (e.g., miscibility with water vs. solvent-dependent behavior ) may arise from polymorphic forms or impurities. Cross-validate using differential scanning calorimetry (DSC) and X-ray crystallography.

- Experimental Design : For ligand-metal complexation studies, maintain stoichiometric control (e.g., 2:1 ligand-to-metal ratio) and monitor via UV-Vis spectroscopy to track coordination geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。